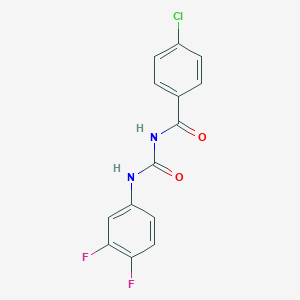![molecular formula C21H17ClF3N3O2S B284286 N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, and it has the potential to be used in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or signaling pathways in the body. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have also shown that the compound can reduce tumor growth and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide in lab experiments is that it has shown promising results in various studies. However, one limitation is that the synthesis of this compound is complex and requires skilled chemists to carry out the reactions. Another limitation is that further research is needed to fully understand the mechanism of action of this compound.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One direction is to explore its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. Another direction is to further elucidate the mechanism of action of this compound. Additionally, future research could focus on optimizing the synthesis method for this compound and exploring its potential as a lead compound for the development of new drugs.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide involves several steps. The first step is the preparation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol, which is then reacted with 3-chloro-2-methylbenzoyl chloride to give N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. The synthesis of this compound is complex and requires skilled chemists to carry out the reactions.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been used in several scientific research studies. It has been found to have potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. The compound has shown promising results in vitro and in vivo studies, and further research is needed to explore its full potential.
Propiedades
Fórmula molecular |
C21H17ClF3N3O2S |
|---|---|
Peso molecular |
467.9 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H17ClF3N3O2S/c1-12-15(22)4-3-5-16(12)26-19(29)11-31-20-27-17(10-18(28-20)21(23,24)25)13-6-8-14(30-2)9-7-13/h3-10H,11H2,1-2H3,(H,26,29) |
Clave InChI |
CVYNDJUXBWHYLR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)



![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284225.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-(3-chloro-2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzamide](/img/structure/B284230.png)
![4-[2-(2-ethylanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284231.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284232.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B284234.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B284235.png)